molecular formula C11H10BrNO2 B167275 N-(3-Bromopropyl)phthalimide CAS No. 5460-29-7

N-(3-Bromopropyl)phthalimide

Cat. No. B167275
CAS RN: 5460-29-7
M. Wt: 268.11 g/mol
InChI Key: VKJCJJYNVIYVQR-UHFFFAOYSA-N
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Description

N-(3-Bromopropyl)phthalimide is a chemical compound with the molecular formula C11H10BrNO2 . It is used in the synthesis of several organic compounds, including flavonoid derivatives, which act as selective ABCC1 modulators . These modulators have potential use as pharmacological tools for investigating the role of ABCC1 .


Molecular Structure Analysis

The molecular weight of N-(3-Bromopropyl)phthalimide is 268.11 g/mol . Its IUPAC name is 2-(3-bromopropyl)isoindole-1,3-dione . The InChI Key, a unique identifier for chemical substances, is VKJCJJYNVIYVQR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-(3-Bromopropyl)phthalimide appears as white to light beige crystals . It has a melting point range of 72-74°C .

Scientific Research Applications

“N-(3-Bromopropyl)phthalimide” is a chemical compound that can be used in various scientific applications. One such application is in the synthesis of organic π-conjugated small molecules .

1. Field: Organic Chemistry “N-(3-Bromopropyl)phthalimide” can be used in the field of organic chemistry, specifically in the synthesis of organic π-conjugated small molecules .

3. Methods of Application The synthesis of these molecules involves using “N-(3-Bromopropyl)phthalimide” as a reagent in chemical reactions . The specifics of its use would depend on the particular experiment or research being conducted.

4. Results or Outcomes The key advantage of these donor–acceptor (D–A) π-conjugated materials is the ability to tailor material properties such as electronic energy levels, optical absorption profiles, solubility parameters, and self-assembly tendencies . The synthetic chemist can precisely control these properties with versatile synthetic methods that are adaptable to modifications in the selection and functionalization of the donor and acceptor building blocks .

1. Field: Medicinal Chemistry “N-(3-Bromopropyl)phthalimide” can be used in the field of medicinal chemistry, specifically in the synthesis of flavonoid derivatives .

3. Methods of Application The synthesis of these flavonoid derivatives involves using “N-(3-Bromopropyl)phthalimide” as a reagent in chemical reactions . The specifics of its use would depend on the particular experiment or research being conducted.

4. Results or Outcomes The resulting flavonoid derivatives could potentially be used as pharmacological tools for investigating the role of ABCC1 .

5. Field: Chromatography “N-(3-Bromopropyl)phthalimide” can also be used in the field of chromatography .

7. Methods of Application The compound can be used in High Performance Liquid Chromatography (HPLC) columns for the separation of different compounds .

8. Results or Outcomes The use of “N-(3-Bromopropyl)phthalimide” in HPLC can help in the efficient separation of compounds, which is crucial in various fields such as pharmaceuticals, food analysis, and environmental testing .

Safety And Hazards

The safety data sheet for N-(3-Bromopropyl)phthalimide suggests that it should be handled with care. Contact with skin, eyes, and clothing should be avoided. It should not be ingested or inhaled. It should be stored away from heat and sources of ignition .

properties

IUPAC Name

2-(3-bromopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJCJJYNVIYVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203033
Record name N-3-Bromopropylphthalimide
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Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromopropyl)phthalimide

CAS RN

5460-29-7
Record name N-(3-Bromopropyl)phthalimide
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Record name N-3-Bromopropylphthalimide
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Record name N-(3-BROMOPROPYL)PHTHALIMIDE
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Record name N-3-Bromopropylphthalimide
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Record name N-3-bromopropylphthalimide
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Record name N-3-BROMOPROPYLPHTHALIMIDE
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Synthesis routes and methods I

Procedure details

In 100 ml of dimethylformamide were suspended 18.52 g of potassium phthalimide and 200 g of 1,3-dibromopropane, and then this suspension was heated with stirring at 120° C. for 6 hours so as to perform reaction. Next, insoluble matters were removed from the resulting reaction mixture by filtration, and the filtrate was then concentrated to dryness under reduced pressure. The residue was washed with hexane and then recrystallized from ethanol/water, and the resulting crystals were collected by filtration, washed, and dried to obtain 13.8 g of N-(3-bromopropyl)phthalimide.
Quantity
18.52 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution in which 18.52 g of potassium phthalimide and 200 g of 1,3-dibromopropane were suspended in 100 ml of dimethylformamide was heated under stirring at 120° C. for 6 hours, so that potassium phthalimide and 1,3-dibromopropane were reacted. Next, insoluble matters were filtered off from the reaction mixture and the filtrate was concentrated to dryness under reduced pressure. The residue was washed with hexane and then recrystallized from ethanol-water. Crystals thus obtained were collected by filtration, washed and then dried, thereby obtaining 13.8 g of N-(3-bromopropyl)phthalimide.
Quantity
18.52 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of dibromopropane (0.61 mL, 6.0 mmol) in DMF (8 mL) was added potassium phthalimide (0.2756 g, 1.5 mmol), and was stirred at 90° C. for 17 hours. The mixture was concentrated, 1N NaOH (10 mL) was added, and extracted with CH2Cl2 (2×30 mL). The combined organic extracts were washed with water (1×15 mL), dried (Na2SO4), and concentrated. Purification of the crude material by column chromatography on silica gel (4:1 hexanes-EtOAc) provided 0.1977 g (49%) of 2-(3-bromo-propyl)-isoindole-1,3-dione as a white solid. 1H NMR (CDCl3) δ 2.21-2.30 (m, 2H), 3.41 (t, 2H, J=6.0 Hz), 3.83 (t, 2H, J=6.0 Hz), 7.69-7.75 (m, 2H), 7.82-7.86 (m, 2H).
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
0.2756 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
560
Citations
MJ Begley - 1969 - search.proquest.com
The crystal structure of N-(3-bromopropyl)-phthalimide has been determined using three-dimensional methods and the heavy atom technique. The parameters have been refined to an …
Number of citations: 4 search.proquest.com
II Stoikov, AV Galukhin, EN Zaikov… - Mendeleev …, 2009 - core.ac.uk
Calixarene derivatives1 hold a unique position among extractants and complexing agents used in mixture analysis and separation. 2 Calix-and thiacalixarenes are widely used as a …
Number of citations: 44 core.ac.uk
MN Khan - International journal of chemical kinetics, 1987 - Wiley Online Library
The aqueous cleavage of N‐(2‐bromoethyl)phthalimide (NBEPH), N‐(3‐bromopropyl)phthalimide (NBPPH), and N‐carbethoxyphthalimide (NCPH) have been studied within the [ŌH] …
Number of citations: 41 onlinelibrary.wiley.com
JE Swigor, AA Algieri, RT Standridge… - Journal of Labelled …, 1985 - Wiley Online Library
The synthesis of the title compound (6) is described. The condensation of 3‐aminopropanol with phthalic anhydride and subsequent treatment with phosphorous tribromide produced N‐…
N Merbouh, ABS Bakhtiari, BD Gates - Chem. Educator, 2015 - summit.sfu.ca
The synthesis of n-phthalimidoalkylthiols from phthalimide and n,m-dibromoalkane was demonstrated as a general approach to short and medium chain (x = 1 to 12) functional …
Number of citations: 0 summit.sfu.ca
M NIITSU, H SANO, K SAMEJIMA - Chemical and pharmaceutical …, 1992 - jstage.jst.go.jp
Tertiary tetraamines and quaternary pentaamines composed of aminopropyl and/or aminobutyl groups were synthesized as authentic samples for the identification of naturally occurring …
Number of citations: 28 www.jstage.jst.go.jp
K Modi, U Panchal, V Mehta, M Panchal… - Journal of …, 2016 - Elsevier
Thiacalixphenyl[4]arene tetra N-(3-propyl) phthalimide (TPTN3PPh), a novel thiacalixarene bearing a N-(3-bromopropyl) phthalimide group, was synthesized and characterized by …
Number of citations: 18 www.sciencedirect.com
EJ Dunn, X Zhang, D Sun… - Journal of applied …, 1993 - Wiley Online Library
Chitosan was chemically modified by alkylation with N‐(2‐bromoethyl) phthalimide, N‐(3‐bromopropyl) phthalimide, and N‐(4‐bromobutyl) phthalimide. The resulting N‐(…
Number of citations: 31 onlinelibrary.wiley.com
K SAMEJIMA, N MATSUSHIMA, M NIITSU… - Chemical and …, 1995 - jstage.jst.go.jp
[5, 8-13 C 2] Spermine and [1, 12-13 C 2] spermine were prepared using [13 C] KCN as the source of the label. By reaction of the latter with 1, 2-dibromoethane and ethylene …
Number of citations: 12 www.jstage.jst.go.jp
EJ Dunn - 1991 - library-archives.canada.ca
Chitosan ($\beta $-(1$\to $4)-2-amino-2-deoxy-scD-glucose) was chemically modified by alkylation with N-(2-bromoethyl) phthalimide, N-(3-bromopropyl) phthalimide, and N-(4-…
Number of citations: 1 library-archives.canada.ca

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